N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide
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Overview
Description
Mechanism of Action
Target of Action
The primary target of N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide is human glucokinase (GK) . GK is a key enzyme in the regulation of carbohydrate metabolism and has a significant role in maintaining glucose homeostasis .
Mode of Action
This compound acts as an allosteric activator of GK . It binds to the allosteric site of the GK protein, leading to an increase in the catalytic action of GK . The bonding interactions of this compound with the residues in the allosteric site of GK protein have been predicted through molecular docking investigations .
Biochemical Pathways
The activation of GK by this compound affects the glycolysis pathway. By increasing the catalytic action of GK, this compound enhances the conversion of glucose to glucose-6-phosphate, the first step in the glycolysis pathway . This leads to a decrease in blood glucose levels, providing a potential therapeutic effect for type-2 diabetes .
Result of Action
The activation of GK by this compound results in significant hypoglycemic effects . In vitro testing has shown that this compound strongly increases the catalytic action of GK, leading to a decrease in blood glucose levels . This makes it a potential therapeutic agent for the treatment of type-2 diabetes .
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide in lab experiments is its potent anticancer activity. It has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide. One direction is to further investigate its mechanism of action to optimize its use in lab experiments. Another direction is to explore its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, research can be conducted to develop more effective and efficient synthesis methods for this compound.
Synthesis Methods
The synthesis of N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide can be achieved using various methods. One of the most commonly used methods is the reaction of 2-aminobenzimidazole with 2-bromoethylbenzene in the presence of a base. This method yields the desired compound with high purity and yield.
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines. It works by inducing apoptosis and inhibiting cell proliferation.
properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11(17-16(20)12-7-3-2-4-8-12)15-18-13-9-5-6-10-14(13)19-15/h2-11H,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXCANPHKBFHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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